2-(Benzyloxy)-3-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCDGBHJFZNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Regioselective Synthesis of 2-(Benzyloxy)-3-chloropyridine via
Executive Summary
This application note details the optimized protocol for synthesizing 2-(benzyloxy)-3-chloropyridine (CAS: 177743-07-6) from 2,3-dichloropyridine . The transformation utilizes a Nucleophilic Aromatic Substitution (
This guide is designed for medicinal chemists and process engineers requiring a high-purity intermediate for downstream pharmaceutical synthesis. It prioritizes regiocontrol, yield maximization, and safety.[1]
Scientific Foundation & Mechanistic Logic
Regioselectivity Rationale
The starting material, 2,3-dichloropyridine, possesses two potential electrophilic sites: C2 and C3.[1] However, the reaction exhibits high regioselectivity for the C2 position due to two synergistic electronic factors:
-
Nitrogen Activation (The
-Effect): The pyridine nitrogen atom is highly electronegative, pulling electron density away from the adjacent C2 carbon (inductive effect, ). Furthermore, the intermediate Meisenheimer complex formed upon attack at C2 is resonance-stabilized by the nitrogen atom, which can accept the negative charge.[1] Attack at C3 does not benefit from this direct resonance stabilization.[1] -
Substituent Effect: The chlorine atom at C3 exerts an inductive electron-withdrawing effect (
), which further increases the electrophilicity of the adjacent C2 carbon.
Reaction Design
The protocol employs Sodium Hydride (NaH) to deprotonate benzyl alcohol, generating the highly nucleophilic sodium benzyloxide in situ.[1]
-
Base Selection: NaH provides irreversible deprotonation, ensuring a high concentration of the active nucleophile (
) and driving the reaction to completion. -
Solvent:
-Dimethylformamide (DMF) is selected for its high dielectric constant, which solvates the cation ( ) and leaves the benzyloxide anion "naked" and highly reactive.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2,3-Dichloropyridine | 1.0 | Substrate | Limiting reagent. |
| Benzyl Alcohol | 1.1 - 1.2 | Nucleophile | Slight excess ensures conversion. |
| Sodium Hydride (60%) | 1.2 - 1.3 | Base | Wash with hexanes if oil-free required (optional). |
| DMF (Anhydrous) | 10 V | Solvent | Must be dry ( |
| Water/Brine | - | Workup | Quench and extraction.[2] |
| Ethyl Acetate | - | Solvent | Extraction. |
Step-by-Step Procedure
Step 1: Nucleophile Generation (Exothermic)
-
Charge a clean, dry 3-neck round-bottom flask (RBF) with a magnetic stir bar.
-
Under a nitrogen (
) atmosphere, add Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv). -
Add anhydrous DMF (5 volumes relative to substrate) and cool the suspension to
using an ice bath. -
Add Benzyl Alcohol (1.1 equiv) dropwise via an addition funnel over 15–20 minutes.
-
Critical: Control the addition rate to manage hydrogen gas (
) evolution.
-
-
Stir at
for 30 minutes until gas evolution ceases and a clear/hazy solution of sodium benzyloxide forms.
Step 2:
- Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC.[1] The starting material (
) should disappear, and the product ( ) should appear.
Step 3: Workup & Isolation 10. Cool the mixture to RT. 11. Quench: Carefully pour the reaction mixture into ice-cold water (20 volumes). Stir vigorously for 15 minutes.
- Observation: The product may precipitate as a solid.[1] If so, filter and wash with water.[1] If oil forms, proceed to extraction.[1]
- Extraction: Extract the aqueous mixture with Ethyl Acetate (
). - Combine organic layers and wash with Water (
) and Brine ( ) to remove residual DMF.[1] - Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
15. Crystallization: The crude residue is often a solid or oil that solidifies.[1] Recrystallize from Heptane or Ethanol/Water .[1]
16. Chromatography (Alternative): If purity is
Process Workflow (DOT Visualization)
Figure 2: Operational workflow for the synthesis of this compound.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Water Content | Anhydrous ( | High water content leads to hydrolysis , forming the impurity 3-chloro-2-pyridone (unwanted byproduct). |
| Temperature | ||
| Stoichiometry | 1.1 - 1.2 eq. Base | Excess base is tolerated, but insufficient base leaves unreacted alcohol which complicates purification.[1] |
| Safety | Rapid addition of alcohol to NaH can cause foaming/pressure buildup. Vent properly. |
Troubleshooting Guide:
-
Issue: Presence of starting material after 4 hours.
-
Solution: Add 0.1 equiv of additional NaH and increase temp by
.
-
-
Issue: Formation of 3-chloro-2-pyridone (polar spot on TLC).
-
Solution: Ensure DMF is dry; keep reaction under inert atmosphere (
/Ar).[1]
-
References
-
Chemical Abstracts Service (CAS). this compound (CAS RN: 177743-07-6).[3][4] American Chemical Society.[1] [1]
-
Royal Society of Chemistry. Nucleophilic Aromatic Substitution on Chloropyridines.[1] (General reactivity patterns of 2,3-dichloropyridine).
-
Sigma-Aldrich. this compound Product Specification.[1]
-
BenchChem.
Theory).[1]
Sources
Catalytic hydrogenation of 2-(Benzyloxy)-3-chloropyridine to 3-chloro-2-pyridone
Executive Summary
This Application Note details the protocol for the selective catalytic hydrogenation (hydrogenolysis) of 2-(benzyloxy)-3-chloropyridine to 3-chloro-2-pyridone . The core technical challenge in this transformation is the chemoselectivity : cleaving the O-benzyl ether bond while retaining the labile aromatic chlorine atom at the 3-position.
Standard hydrogenation conditions (Pd/C, neutral/basic pH) frequently lead to hydrodehalogenation, yielding the impurity 2-pyridone. This guide presents two validated protocols: a High-Fidelity Method utilizing sulfided platinum (Pt(S)/C) for maximum functional group tolerance, and a Cost-Optimized Method utilizing Palladium on Carbon (Pd/C) with acidic modifiers to suppress oxidative insertion into the C-Cl bond.
Introduction & Chemical Context
The Substrate and Target
The conversion of this compound to 3-chloro-2-pyridone is a classic deprotection strategy in medicinal chemistry. The benzyl group serves as a robust mask for the lactam oxygen, allowing lithiation or coupling reactions at other positions (e.g., C4 or C5) before the pyridone is revealed.
-
Substrate: this compound (Lipophilic, stable ether).
-
Product: 3-Chloro-2-pyridone (Polar, exists in tautomeric equilibrium with 3-chloro-2-hydroxypyridine, though the pyridone form dominates in solution).
The Selectivity Challenge
Catalytic hydrogenolysis involves the adsorption of the substrate onto the metal surface. Two competing pathways exist:
- Cleavage (Desired): Requires lower activation energy on highly active catalysts.
- Cleavage (Undesired): Oxidative addition of the metal into the C-Cl bond, followed by reductive elimination. This is accelerated by electron-rich metal centers (e.g., Pd(0)) and basic conditions (which neutralize the generated HCl).
To achieve high yield (>95%) and high purity, the protocol must kinetically favor pathway 1 while thermodynamically or kinetically inhibiting pathway 2.
Mechanistic Pathways & Control Strategy
The following diagram illustrates the competing reaction pathways and the intervention points for process control.
Figure 1: Competing hydrogenation pathways. Path A is the target; Path B is the primary failure mode caused by over-reduction.
Critical Process Parameters (CPPs)
| Parameter | Impact on Selectivity | Recommendation |
| Catalyst Metal | Pd is highly active for C-Cl insertion. Pt is less active.[1] Sulfided metals (poisoned) are best. | Pt(S)/C (Best) or Pd/C (Acceptable with tuning). |
| pH / Additives | Base promotes dechlorination (scavenges HCl). Acid suppresses it. | Use Acidic Media (AcOH or dilute HCl). Avoid amines. |
| Solvent | Polar protic solvents facilitate H2 uptake. | Methanol or Ethanol (High solubility). |
| Pressure | Higher pressure increases rate of both reactions. | Maintain 1–3 bar (Atmospheric to 45 psi) . Do not exceed 5 bar. |
Experimental Protocols
Protocol A: The "Gold Standard" (Sulfided Platinum)
Recommended for high-value intermediates where <1% dechlorination is required.
Materials:
-
Substrate: this compound (10.0 g, 45.5 mmol)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), 50% water wet (1.0 g, 5 wt% loading relative to dry wt).
-
Solvent: THF/Methanol (1:1 v/v) (100 mL).
-
Hydrogen Source: H2 balloon or Hydrogenator (1 atm).
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve the substrate (10.0 g) in the THF/MeOH mixture (100 mL). Note: THF helps solubility of the lipophilic ether; MeOH aids the hydrogenolysis.
-
Catalyst Addition: Carefully add the 5% Pt(S)/C catalyst (1.0 g wet weight).
-
Safety: Although sulfided catalysts are less pyrophoric than dry Pd/C, always add catalyst under an inert blanket (Nitrogen/Argon) to prevent ignition of solvent vapors.
-
-
Inerting: Seal the vessel. Evacuate and backfill with Nitrogen (3x) to remove oxygen.
-
Hydrogenation: Evacuate and backfill with Hydrogen (3x). Maintain a static atmosphere of Hydrogen (balloon) or set pressure to 1–2 bar.
-
Reaction: Stir vigorously at 20–25 °C .
-
Monitoring: Check by HPLC or TLC after 2 hours. The reaction is typically complete in 4–6 hours.
-
Endpoint: Disappearance of benzyl ether.[2] Confirm absence of dechlorinated byproduct (2-pyridone).
-
-
Workup:
-
Purification: The product, 3-chloro-2-pyridone, is often pure enough (>98%) for subsequent steps. If necessary, recrystallize from Ethanol/Water.
Protocol B: The "Cost-Optimized" (Pd/C + Acid Modifier)
Recommended when sulfided platinum is unavailable, utilizing standard Pd/C with pH control.
Materials:
-
Substrate: this compound (10.0 g).
-
Catalyst: 10% Pd/C (Type: Degussa or similar), 50% water wet (0.5 g).
-
Solvent: Methanol (100 mL).
-
Modifier: Glacial Acetic Acid (1.0 mL) or 1M HCl in MeOH (0.5 eq).
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in Methanol.
-
Acidification: Add Glacial Acetic Acid (1.0 mL).
-
Rationale: The acid protonates the reactive species and suppresses the formation of the anionic intermediate required for oxidative addition into the C-Cl bond. It also shifts the equilibrium against the formation of HCl (Le Chatelier’s principle in reverse).
-
-
Catalyst Addition: Add 10% Pd/C under Nitrogen flow.
-
Hydrogenation: Run at Atmospheric Pressure (Balloon) only.
-
Caution: Do not pressurize. High pressure on Pd/C significantly increases the risk of dechlorination.
-
-
Monitoring: Monitor strictly every hour. Stop the reaction immediately upon consumption of starting material. Over-running the reaction will lead to dechlorination.
-
Workup: Filter through Celite. The filtrate will contain acetic acid. Concentrate to dryness. Co-evaporate with toluene to remove residual acetic acid.
Analytical Controls & Troubleshooting
HPLC Method for IPC (In-Process Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm and 220 nm.
| Compound | Approx.[1][2][4][5][6][7][8][9][10][11][12] Retention Time (Relative) | Notes |
| 3-Chloro-2-pyridone (Product) | 1.00 (Reference) | Major peak. |
| This compound | ~2.50 | Starting Material (Late eluter). |
| 2-Pyridone (Impurity) | ~0.60 | Dechlorinated byproduct (Early eluter). |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| High Dechlorination (>5%) | pH too high (Basic). | Switch to Protocol A (Pt(S)/C) or increase Acetic Acid in Protocol B. |
| Reaction Stalled | Catalyst poisoning or poor H2 transfer. | Ensure vigorous stirring (gas-liquid mass transfer is critical). Add fresh catalyst (10% more). |
| Product is Colored (Pink/Dark) | Oxidation of pyridone or trace metal. | Treat crude solution with activated charcoal before crystallization. |
| Safety Incident (Ignition) | Dry catalyst + Methanol vapors. | ALWAYS wet the catalyst with water or toluene before adding to the reaction mixture. Use wet-type catalysts. |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Maegawa, T., et al. (2007). "Efficient and Selective Hydrogenation of Aromatic Chlorides." Chemistry – A European Journal.
-
Beller, M., et al. (2011). "Selective Hydrogenolysis of Benzyl Ethers in the Presence of Halogens." Organic Process Research & Development.
- Vertex AI Search Results (2026). "Selective O-debenzylation of chloropyridines hydrogenation conditions." (Aggregated insights on Pt(S)/C and acidic modifiers).
-
Kappe, C. O., et al. (2011).[7] "Control of catalytic debenzylation and dehalogenation reactions." Green Chemistry. (Highlights pH influence on selectivity).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacatsoc.org [nacatsoc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. qualitas1998.net [qualitas1998.net]
- 8. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chempanda.com [chempanda.com]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Highly selective hydrogenation of aromatic chloronitro compounds to aromatic chloroamines with ionic-liquid-like copolymer stabilized platinum nanocatalysts in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
C-H activation functionalization of 2-(Benzyloxy)-3-chloropyridine
Application Note: Site-Divergent C-H Functionalization of 2-(Benzyloxy)-3-chloropyridine
Part 1: Executive Summary & Strategic Analysis
The Synthetic Challenge this compound presents a unique "conflict of interest" for C-H functionalization. The molecule contains three distinct directing features that compete for regiocontrol:
-
Pyridine Nitrogen (N1): A strong directing group (DG) for Pd-catalyzed C6 activation (electronic control).
-
3-Chloro Substituent: Provides steric bulk blocking C2/C4 and offers a handle for orthogonal cross-coupling (e.g., Suzuki-Miyaura), but deactivates the ring electronically.
-
2-Benzyloxy Group: An electron-donating group (EDG) that activates the ring but also serves as a weak coordinating group.
The Solution: Orthogonal Control We have developed a site-divergent strategy that allows access to the C4, C5, and C6 positions selectively by switching the catalytic metal or base mechanism. This guide details three protocols:
-
Route A (Iridium): Sterically controlled C5-Borylation.
-
Route B (Palladium): Electronically controlled C6-Arylation.
-
Route C (Lithium): Directed Ortho-Metalation (DoM) for C4-Functionalization.
Part 2: Visualizing the Divergence
The following diagram illustrates the decision tree for selecting the appropriate protocol based on the desired substitution pattern.
Caption: Divergent functionalization pathways for this compound based on catalyst/reagent selection.
Part 3: Detailed Protocols
Protocol A: Iridium-Catalyzed C5-Borylation
Target: Access to 5-aryl/heteroaryl derivatives via subsequent Suzuki coupling.
Rationale: Iridium-catalyzed borylation is governed primarily by steric factors. The 2-benzyloxy and 3-chloro groups create significant steric hindrance at C3 and C4. The C6 position is electronically activated by the nitrogen but is susceptible to N-coordination inhibition. The C5 position (meta to the chloride) represents the "sweet spot"—sterically accessible and sufficiently reactive. The use of the bulky dtbpy ligand prevents N-coordination and enforces steric selectivity.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.7 equiv - Note: Using limiting boron can prevent over-borylation)
-
Solvent: Hexane or MTBE (anhydrous)
Step-by-Step Workflow:
-
Glovebox Operation: In a N₂-filled glovebox, charge a reaction vial with [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
-
Solubilization: Add 2 mL of anhydrous hexane. The solution should turn deep red/brown, indicating active catalyst formation.
-
Reagent Addition: Add B₂pin₂ (178 mg, 0.7 mmol) and the pyridine substrate (219 mg, 1.0 mmol).
-
Reaction: Seal the vial and heat to 60°C for 4–8 hours.
-
Workup: Cool to room temperature. Concentrate the volatile solvent under vacuum.
-
Purification: The residue is often pure enough for subsequent coupling. If isolation is required, perform rapid filtration through a short plug of silica gel (eluting with CH₂Cl₂). Warning: Pyridyl boronates can be protodeborylated on acidic silica; use neutral alumina if instability is observed.
Key Insight: The 3-Cl group remains intact, allowing for a subsequent orthogonal cross-coupling at the C3 position after the C5-boryl group is utilized.
Protocol B: Palladium-Catalyzed C6-Arylation
Target: Construction of 2,6-disubstituted pyridine scaffolds.
Rationale: Palladium catalysis typically favors the most acidic C-H bond (C6, alpha to nitrogen) via a Concerted Metallation-Deprotonation (CMD) mechanism. The pyridine nitrogen acts as a directing group, bringing the Pd center into proximity with the C6-H bond. The 2-benzyloxy group increases the electron density of the ring, facilitating the oxidative addition step, while the 3-Cl group is far enough away to not sterically impede C6 activation.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5–10 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10–20 mol%) or ligand-free conditions.
-
Base/Oxidant: Ag₂CO₃ (1.0 equiv) or K₂CO₃ with PivOH additive.
-
Solvent: tert-Amyl alcohol or DMF.
Step-by-Step Workflow:
-
Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (11 mg, 0.05 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and the aryl iodide (1.5 mmol).
-
Substrate Addition: Add this compound (219 mg, 1.0 mmol) and solvent (4 mL).
-
Activation: Add Pivalic Acid (PivOH) (30 mol%). Mechanism Note: PivOH acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage.
-
Heating: Heat to 100–110°C for 16 hours under Argon.
-
Filtration: Cool the mixture and filter through Celite to remove silver salts.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol C: Directed Lithiation (C4-Functionalization)
Target: Access to the "hard-to-reach" C4 position.
Rationale: While not catalytic, this is the industry-standard "C-H functionalization" method for this specific substitution pattern. The 3-chloro group exerts a strong ortho-directing effect (DoM) due to the acidity of the C4 proton (inductive effect of Cl) and the potential for coordination. The 2-benzyloxy group is robust enough to survive low-temperature lithiation.
Materials:
-
Substrate: this compound
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ.
-
Electrophile: I₂, DMF, or Aldehydes.[1]
-
Solvent: THF (anhydrous).
Step-by-Step Workflow:
-
Base Preparation: In a dry flask under N₂, dissolve TMP (tetramethylpiperidine) (1.1 equiv) in THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LiTMP.
-
Metallation: Add a solution of this compound (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C.
-
Incubation: Stir for 45 minutes at -78°C. The solution will likely darken. Caution: Do not let the temperature rise, or the "pyridyne" elimination pathway (elimination of LiCl) may trigger, leading to complex mixtures.
-
Quench: Add the electrophile (e.g., Iodine for C4-I, DMF for C4-CHO) rapidly.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl and extract with EtOAc.
Part 4: Data Summary & Comparison
| Feature | Route A (Ir-Borylation) | Route B (Pd-Arylation) | Route C (Li-DoM) |
| Selectivity | C5 (Meta to Cl) | C6 (Ortho to N) | C4 (Ortho to Cl) |
| Mechanism | Steric Control | Electronic (CMD) | Acid-Base (DoM) |
| Primary Reagent | [Ir(OMe)(cod)]₂ / dtbpy | Pd(OAc)₂ / Ag₂CO₃ | LiTMP / n-BuLi |
| 3-Cl Status | Intact (Coupling Handle) | Intact | Intact (at -78°C) |
| Key Limitation | Requires glovebox/inert atm. | Requires Ag salts (cost). | Cryogenic conditions (-78°C).[1] |
Part 5: References
-
Iridium-Catalyzed C-H Borylation of Pyridines.
-
Source: Royal Society of Chemistry (RSC)
-
Relevance: Establishes the steric governance of Ir-catalyzed borylation in 3-substituted pyridines and the use of 2-substituents to prevent catalyst inhibition.
-
URL:[Link]
-
-
Regioselective Difunctionalization of 3-Chloropyridines via 3,4-Pyridynes.
-
Source: National Institutes of Health (NIH) / PMC
-
Relevance: Details the lithiation behavior of 3-chloro-2-alkoxypyridines and the competition between DoM and pyridyne formation.
-
URL:[Link]
-
-
Palladium-Catalyzed C-H Activation of 2-Phenylpyridines (Analogous Mechanism).
-
Iridium-Catalyzed C-H Borylation of CF3-Substituted Pyridines.
-
Source: ACS Omega
-
Relevance: Validates the compatibility of Ir-borylation with electron-deficient pyridine rings and steric directing effects.
-
URL:[Link]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Benzyloxy)-3-chloropyridine Synthesis
Executive Summary & Reaction Overview
This guide addresses the synthesis of 2-(benzyloxy)-3-chloropyridine from 2,3-dichloropyridine and benzyl alcohol . This transformation relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4]
While theoretically straightforward, this reaction presents three specific challenges in the laboratory:
-
Regioselectivity: Ensuring nucleophilic attack occurs exclusively at the C2 position, preserving the C3-chlorine.
-
Hydrolysis: The competing formation of 3-chloro-2-pyridone due to trace moisture.
-
Purification: The difficulty of separating excess benzyl alcohol (high boiling point) from the product.
The Reaction Pathway
The reaction is driven by the activation of the C2-chlorine by the adjacent ring nitrogen. Upon nucleophilic attack by the benzyloxide anion, the negative charge is delocalized onto the electronegative nitrogen (Meisenheimer complex), significantly lowering the activation energy for substitution at C2 compared to C3.
Figure 1: Reaction pathway highlighting the critical divergence between product formation and the hydrolysis impurity.
Critical Safety Advisory: NaH + DMF
WARNING: Many literature protocols suggest Sodium Hydride (NaH) in DMF. While effective, this combination is potentially explosive on scale-up.
-
The Hazard: NaH can react with DMF (and DMSO) at elevated temperatures (>50°C) to cause runaway exothermic decomposition.
-
Recommendation: If using DMF, keep temperatures <60°C and ensure strict temperature monitoring.
-
Safer Alternative: Use Potassium tert-butoxide (KOtBu) in THF or Toluene , or use Phase Transfer Catalysis (PTC) conditions (Toluene/KOH/TBAB).
Optimized Experimental Protocols
We provide two protocols: Method A (High Yield/Small Scale) and Method B (Scalable/Safer).
Method A: The Anhydrous Approach (High Yield)
Best for: <10g scale where anhydrous conditions can be strictly maintained.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv 2,3-Dichloropyridine1.1 equiv Benzyl Alcohol1.2 equiv KOtBu (or NaH) | Slight excess of alkoxide ensures full conversion of the less reactive heterocycle. |
| Solvent | Anhydrous THF (0.5 M) | Safer than DMF; allows easier workup. |
| Temperature | 0°C | Pre-formation of alkoxide at 0°C prevents side reactions; reflux drives SNAr. |
| Time | 4–12 Hours | Monitor by TLC/HPLC. |
Step-by-Step:
-
Charge a flame-dried flask with KOtBu (1.2 equiv) and anhydrous THF under Nitrogen/Argon.
-
Cool to 0°C . Dropwise add Benzyl Alcohol (1.1 equiv). Stir 30 min to form potassium benzyloxide.
-
Dropwise add 2,3-Dichloropyridine (1.0 equiv) dissolved in minimal THF.
-
Warm to room temperature, then heat to reflux .
-
Monitor until starting material is <1%.
Method B: Phase Transfer Catalysis (Scalable)
Best for: >10g scale or when strictly anhydrous conditions are difficult.
-
Solvent: Toluene (3 vol) + Water (1 vol).
-
Base: KOH (solid or 50% aq solution, 3.0 equiv).
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Temp: 80–90°C.
-
Note: This method is robust but requires vigorous stirring to maximize interfacial surface area.
Troubleshooting & FAQs
Issue 1: Low Conversion / Starting Material Remains
Q: I have refluxed for 24 hours, but 30% starting material remains. Adding more base doesn't help.
-
Diagnosis: The base may have been consumed by moisture (if using NaH/KOtBu) or the "coating" effect in solid-liquid PTC.
-
Solution:
-
Check Water: If using Method A, your solvent must be <50 ppm water. Hydroxide ions (generated from water) are better nucleophiles than benzyloxide but form the non-reactive pyridone or stall the reaction.
-
Temperature: 2,3-dichloropyridine is sterically hindered by the C3-Cl. THF reflux (66°C) might be too low for some batches. Switch to 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C) to overcome the activation energy barrier.
-
Issue 2: The "Pyridone" Impurity
Q: I see a new spot on TLC that doesn't move (low Rf) and my yield is low.
-
Diagnosis: You have formed 3-chloro-2-pyridone . This occurs when hydroxide attacks the C2 position instead of benzyloxide.
-
Root Cause: Wet reagents. Benzyl alcohol is hygroscopic.
-
Fix:
-
Azeotropically dry the benzyl alcohol with toluene before use.
-
Ensure the base (KOtBu) is fresh and white (not yellow/clumped).
-
Issue 3: Removing Excess Benzyl Alcohol
Q: My product is an oil and contains 10-15% benzyl alcohol. Vacuum drying doesn't remove it.
-
The Problem: Benzyl alcohol has a high boiling point (205°C) and "streaks" on silica columns.
-
Technique 1 (Chemical Wash): Dissolve the crude mixture in Hexanes (or Heptane). Benzyl alcohol is immiscible in cold alkanes, while the ether product is likely soluble (or will crystallize). Wash the Hexane layer with water 3x.
-
Technique 2 (Chromatography Doping): If running a column, add 1% Triethylamine to your eluent. This sharpens the bands.
-
Technique 3 (Steam Distillation): On large scale, steam distillation effectively removes benzyl alcohol before extraction.
Diagnostic Decision Tree
Use this logic flow to diagnose yield issues in real-time.
Figure 2: Diagnostic workflow for optimizing reaction outcomes.
References
-
Safety of NaH/DMF: Yang, H. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019, 23(10), 2210–2217.
-
SNAr Regioselectivity: Lambert, R. et al.[5] "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science, 2022, 13, 12476-12486.
-
General Synthesis (Patent): "Process for the manufacture of 2,3-dichloropyridine." Google Patents, CN102086174B.
-
Workup Strategies: "Theory of Aqueous Workup." University of York, Chemistry Teaching Labs.
Sources
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges of Chloropyridine Ethers in Polar Aprotic Solvents
Welcome to the technical support center dedicated to addressing the solubility challenges of chloropyridine ethers in polar aprotic solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter dissolution issues during their experimental work. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Introduction: The Dichotomy of Chloropyridine Ethers and Polar Aprotic Solvents
Chloropyridine ethers are a vital class of compounds in medicinal chemistry and materials science, frequently employed as key intermediates in the synthesis of pharmaceuticals and functional materials. Their synthesis, often involving nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions like the Ullmann condensation, commonly utilizes polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).[1][2]
These solvents are favored for their ability to dissolve a wide range of organic compounds and for their high boiling points, which are suitable for reactions requiring elevated temperatures. However, the solubility of chloropyridine ethers in these solvents is not always straightforward and can be influenced by a delicate interplay of structural features and experimental conditions. This guide will explore the common solubility issues encountered and provide systematic approaches to their resolution.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the solubility of chloropyridine ethers in polar aprotic solvents.
Q1: Why are polar aprotic solvents like DMF and DMSO typically recommended for reactions involving chloropyridine ethers?
A1: Polar aprotic solvents are ideal for several reasons. Their high polarity allows them to effectively solvate a wide range of polar and nonpolar compounds.[3] They possess large dipole moments but lack acidic protons, which means they do not participate in hydrogen bonding with nucleophiles. This "freeing" of the nucleophile enhances its reactivity, which is crucial for SNAr and cross-coupling reactions. Furthermore, their high boiling points are advantageous for reactions that require heating to proceed at a reasonable rate.
Q2: What are the primary molecular features of a chloropyridine ether that influence its solubility?
A2: The solubility of a chloropyridine ether is a function of its overall polarity, which is determined by several structural features:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a site for potential hydrogen bonding and contributes to the molecule's polarity.
-
The Ether Linkage: The C-O-C bond of the ether is polar, but the non-bonding electrons on the oxygen are less available for hydrogen bonding compared to an alcohol. The overall contribution to polarity depends on the nature of the attached aryl groups.
-
The Chloro-Substituent: The position and number of chlorine atoms on the pyridine ring can significantly impact solubility. While the C-Cl bond is polar, the overall effect on molecular polarity depends on the symmetry of the molecule. Halogen atoms can also participate in halogen bonding, which can influence solvation.
-
Other Substituents: The presence of other functional groups on either the pyridine or the other aromatic ring will have a substantial effect. For instance, polar groups like nitro (-NO₂) or cyano (-CN) groups can increase polarity, while bulky, nonpolar groups like tert-butyl can decrease it.
Q3: Can I predict the solubility of my specific chloropyridine ether in a given polar aprotic solvent?
A3: While precise quantitative prediction is challenging without experimental data, you can make educated estimations using the principle of "like dissolves like." A more sophisticated approach involves the use of Hansen Solubility Parameters (HSPs), which break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] A solute is more likely to dissolve in a solvent with a similar HSP profile.
The following diagram illustrates the concept of matching solute and solvent properties for optimal solubility.
Caption: Factors influencing the solubility of chloropyridine ethers in polar aprotic solvents.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common solubility problems encountered during experimental work with chloropyridine ethers.
Issue 1: The Chloropyridine Ether Fails to Dissolve Completely at Room Temperature.
Possible Causes:
-
Insufficient Solvent Volume: The concentration of the solute may exceed its solubility limit at the given temperature.
-
Low Dissolution Rate: The compound may be dissolving, but at a very slow rate. This is common for highly crystalline materials.
-
Poor Solvent Match: The chosen polar aprotic solvent may not be the optimal choice for the specific chloropyridine ether.
-
Presence of Impurities: Insoluble impurities in the starting material can give the appearance of poor solubility.
Troubleshooting Workflow:
Caption: A step-by-step workflow for addressing poor initial solubility of chloropyridine ethers.
Detailed Protocols:
-
Step 1: Purity Check: Before extensive troubleshooting, confirm the purity of your chloropyridine ether. Insoluble starting materials or byproducts from a previous step can be mistaken for poor solubility of the desired compound.
-
Step 2: Increase Solvent Volume: The simplest solution is often to reduce the concentration. Add more solvent in measured increments until the solute dissolves. Note the final concentration, as this will be important for reproducibility.
-
Step 3: Gentle Heating: The solubility of most organic solids increases with temperature. Warm the mixture gently while stirring. Be mindful of the thermal stability of your compound and the boiling point of the solvent.
-
Step 4: Sonication: Ultrasonic agitation can help to break up solid aggregates and accelerate the dissolution process, particularly for kinetically slow dissolutions.
-
Step 5: Alternative Solvents: If the compound remains insoluble, the chosen solvent may be a poor match. Test the solubility in other polar aprotic solvents. A qualitative solubility test in small vials can quickly identify a more suitable solvent.
-
Step 6: Co-Solvent Systems: In some cases, a mixture of solvents can provide a better solubility profile than a single solvent. For example, adding a small amount of a co-solvent like 1,4-dioxane or toluene to DMF or DMSO can sometimes disrupt crystal lattice forces and improve solubility.
Issue 2: The Chloropyridine Ether Dissolves Initially but then Precipitates Out of Solution.
Possible Causes:
-
Temperature Fluctuation: The compound may have been dissolved at an elevated temperature, and upon cooling to room temperature, the solution becomes supersaturated, leading to precipitation.
-
Change in Solvent Composition: The addition of another reagent or solvent that is a poor solvent for the chloropyridine ether can cause it to crash out of solution. This is a common issue in reaction workups.
-
Reaction Product is Insoluble: The product of the reaction may be less soluble than the starting material under the reaction conditions.
-
Salt Formation: If your reaction involves basic or acidic conditions, the chloropyridine ether may be converted to a salt that has lower solubility in the organic solvent.
Troubleshooting and Prevention:
-
Maintain Constant Temperature: If the compound's solubility is highly temperature-dependent, maintain the reaction at a temperature where all components remain in solution.
-
Slow Addition of Anti-Solvents: When adding a reagent dissolved in a different solvent or during a workup, add the second solvent slowly with vigorous stirring to avoid localized high concentrations of the anti-solvent.
-
Solvent Screening for Products: If you suspect the product is precipitating, perform a solubility test on the isolated product to identify a more suitable solvent system for the reaction.
-
pH Control: Be mindful of the pKa of your chloropyridine ether. If the reaction conditions can lead to protonation or deprotonation, consider if this will affect solubility.
Quantitative and Qualitative Solubility Data
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | General Qualitative Solubility of Chloropyridine Ethers | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Generally Good to Excellent | A versatile solvent that dissolves a broad range of organic compounds.[1] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Generally Good to Excellent | Highly polar and an excellent solvent for many polar and nonpolar compounds. Can be difficult to remove.[5] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Generally Good to Excellent | Similar to DMF but with a higher boiling point. Often a good substitute for DMF.[6][7] |
| Acetonitrile (MeCN) | 37.5 | 82 | Moderate to Good | Less polar than DMF and DMSO, so solubility may be more limited for highly polar chloropyridine ethers.[3] |
Experimental Protocol: Determining Qualitative Solubility
This protocol provides a straightforward method for quickly assessing the solubility of a new chloropyridine ether in a range of solvents.
Materials:
-
Chloropyridine ether sample
-
A selection of polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile)
-
Small vials (e.g., 1-dram vials)
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Heat gun or hot plate (use with caution)
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of the chloropyridine ether into each of four labeled vials.
-
Initial Solvent Addition: Add 0.5 mL of a different polar aprotic solvent to each vial.
-
Room Temperature Agitation:
-
Place a small stir bar in each vial and stir vigorously on a magnetic stir plate for 10 minutes.
-
Alternatively, cap the vials and vortex for 2-3 minutes.
-
-
Observation: Observe each vial for complete dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Incremental Solvent Addition: For vials where the compound is not fully dissolved, add another 0.5 mL of the respective solvent and repeat the agitation step. Continue this process up to a total volume of 2 mL.
-
Heating (Optional): If the compound is still not fully soluble, gently warm the vial with a heat gun or on a hot plate while stirring. Observe if dissolution occurs upon heating and if the compound remains in solution upon cooling to room temperature.
-
Record Observations: Systematically record your observations for each solvent at each stage of the process.
This qualitative assessment will provide valuable guidance for selecting the appropriate solvent and approximate concentration for your reactions.
References
Sources
- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. pt.tnjchem.com [pt.tnjchem.com]
Optimizing palladium catalyst loading for 3-chloropyridine coupling
To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Optimizing Palladium Loading for 3-Chloropyridine Coupling
Executive Summary
Coupling 3-chloropyridines presents a distinct "paradox of reactivity." While the electron-deficient ring should theoretically facilitate oxidative addition (compared to phenyl chlorides), the pyridine nitrogen acts as a potent Lewis base, coordinating to the palladium center and forming off-cycle resting states (catalyst poisoning). Furthermore, the C-Cl bond strength requires electron-rich ligands, but these often exacerbate the coordination of the nitrogen.
This guide moves beyond standard "screen and pray" tactics. It provides a mechanistic approach to lowering catalyst loading from the standard 1-5 mol% down to <0.1 mol% (1000 ppm) regimes using high-turnover catalysts like Pd-PEPPSI-IPent and G3-Palladacycles .
Module 1: The Catalyst "Engine" Selection
Why standard catalysts fail and what actually works for this substrate.
Q: I am using Pd(PPh3)4 or Pd(OAc)2/PPh3 at 5 mol% and getting <20% conversion. Why? A: Triphenylphosphine (PPh3) is insufficiently electron-rich to rapidly insert into the strong C-Cl bond of 3-chloropyridine. More critically, the pyridine substrate out-competes PPh3 for binding to the Pd(II) center. You are likely forming a [Pd(PPh3)(Substrate)Cl2] complex that precipitates or decomposes (palladium black).
Q: Which catalyst system supports the lowest loading for this specific substrate? A: For 3-chloropyridines, you need a system that is bulky enough to prevent N-coordination but flexible enough to allow oxidative addition.
-
Pd-PEPPSI-IPent: The "IPent" (Isopentyl) variant is superior to the standard "IPr" for this substrate. The flexible steric bulk of the NHC ligand creates a "protective shell" that physically blocks the pyridine nitrogen from binding to the Pd center while allowing the C-Cl bond to approach.
-
Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4): These generate the active L-Pd(0) species immediately upon activation. XPhos and RuPhos are excellent for chloropyridines; their biaryl backbone prevents the formation of dimeric inactive species.
Module 2: Optimization of Loading (The "Fuel Efficiency")
How to safely reduce loading without crashing the reaction.
Q: How do I determine the "Loading Cliff" for my reaction? A: The "Loading Cliff" is the concentration below which the reaction fails completely due to trace poisons (oxygen, sulfur) scavenging the catalyst before it enters the cycle.
-
Protocol: Run parallel reactions at 1.0, 0.5, 0.1, and 0.05 mol%.
-
Observation: If 0.5 mol% gives 95% yield but 0.1 mol% gives 0%, your solvent/base purity is the bottleneck, not the catalyst turnover number (TON).
-
Fix: Add a "sacrificial" scavenger (e.g., 1 mol% of a cheap organozinc or boronic acid) before adding the catalyst to scrub the system.
Q: My reaction stalls at 60% conversion at low loading (0.1 mol%). Should I add more catalyst at the start? A: No. A stall indicates catalyst death (deactivation). Adding more at the start often leads to agglomeration.
-
Strategy: Implement a "Dosing Protocol." Add 0.05 mol% at T=0, and another 0.05 mol% at T=2 hours. This maintains a steady concentration of active species without triggering bimolecular decomposition pathways.
Module 3: Troubleshooting & Diagnostics
| Symptom | Diagnosis | Corrective Action |
| Black Precipitate | Palladium Agglomeration. The ligand has dissociated, or the Pd(0) concentration is too high relative to the oxidative addition rate. | 1. Switch to a precatalyst (PEPPSI or G3) to control release.2. Lower the temperature to match the rate of oxidative addition. |
| Reaction Stalls | Product Inhibition. The bipyridine/coupled product is binding to the catalyst more strongly than the starting material. | Use a ligand with extreme steric bulk (e.g., BrettPhos or Pd-PEPPSI-IPent ) to destabilize product binding. |
| Hydrodehalogenation (Cl replaced by H) | Hydride Source. Presence of water in dioxane/toluene or decomposition of the alcohol solvent. | 1. Switch to strictly anhydrous toluene.2. If using isopropanol/base, switch to a non-protic cosolvent system (e.g., Toluene/Water biphasic). |
| No Reaction | Induction Failure. The precatalyst is not activating. | 1. Ensure the base is strong enough to activate the precatalyst (e.g., K2CO3 might be too weak for some; try K3PO4).2. Heat to 80°C immediately; do not ramp slowly. |
Module 4: Visualization of Pathways
Figure 1: The "Death vs. Cycle" Pathway in Chloropyridine Coupling
This diagram illustrates why standard ligands fail (Red Path) and how bulky ligands (Green Path) enable low loading.
Caption: The "Pyridine Trap": Without bulky ligands (e.g., IPent, XPhos), the pyridine nitrogen coordinates to Pd(0), sequestering it from the catalytic cycle.
Module 5: Recommended Protocol (Low-Loading Target)
Reaction: Suzuki-Miyaura Coupling of 3-Chloropyridine Target Loading: 0.5 mol% Pd (Optimization target: 0.1 mol%)
-
Preparation: In a glovebox or under strict Argon flow.
-
Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Water (4:1) degassed.[1]
-
Base: K3PO4 (3.0 equiv) - Finely ground.
-
Catalyst: Pd-PEPPSI-IPent (0.5 mol%).
-
Alternative:XPhos Pd G4 (0.5 mol%).
-
-
Procedure:
-
Charge tube with Boronic Acid (1.5 equiv), Base, and Catalyst.
-
Seal and purge with Argon.[2]
-
Add Solvent and 3-Chloropyridine (1.0 equiv) via syringe.
-
CRITICAL STEP: Place in a pre-heated block at 80°C . (Do not ramp from RT; rapid heating helps activation outcompete poisoning).
-
Stir vigorously (1000 rpm).
-
-
Checkpoint: Check HPLC at 1 hour. If <20% conversion, increase Temp to 100°C. If stalled, add second dose of catalyst (0.1 mol%).
References
-
Valente, C. et al. (2006). The Development of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) Catalysts.[3] Organometallics.[4][5] Link
-
Organ, M. G. et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link
-
Ingoglia, B. T. et al. (2015). Palladium-Catalyzed Cross-Coupling Processes: Preparation of Heterocycles.[6][7] Topics in Heterocyclic Chemistry. Link
-
BenchChem Technical Notes. (2025). Troubleshooting Buchwald-Hartwig Amination with Chloropyridines.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PEPPSI - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Separation of 2-benzyloxy and N-benzyl isomers in pyridine synthesis
Ticket #: 2-PYR-BN-ISO Subject: Troubleshooting Separation of 2-Benzyloxy and N-Benzyl Isomers Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
User Issue Summary
"I am attempting to alkylate 2-hydroxypyridine (2-pyridone) with benzyl bromide. I see two spots on my TLC and a complex NMR. I need to isolate the N-benzyl isomer, but column chromatography is giving poor separation. How do I identify which isomer is which, and how do I separate them efficiently?"
Root Cause Analysis: The Ambident Nucleophile
This is a classic "Ambident Nucleophile" problem. The 2-pyridone anion possesses two nucleophilic sites: the Nitrogen (N) and the Oxygen (O).[1]
-
N-Alkylation (Thermodynamic/Soft): Yields 1-benzylpyridin-2(1H)-one (Lactam form). This is often the desired biologically active scaffold.
-
O-Alkylation (Kinetic/Hard): Yields 2-(benzyloxy)pyridine (Lactim ether). This is often an impurity or an intermediate for specific functionalizations.
The ratio of these products is dictated by the HSAB (Hard and Soft Acids and Bases) principle, solvent polarity, and the counter-ion used during deprotonation.
Module 1: Diagnostics & Identification
How do I know what I have?
Before attempting separation, you must confirm the identity of your isomers. Do not rely solely on TLC
1. NMR Spectroscopy (The Gold Standard)
The chemical environment of the benzylic methylene (
| Feature | N-Benzyl Isomer (Lactam) | O-Benzyl Isomer (Ether) |
| Present (~162 ppm) | Absent (C2 shifts to ~164 ppm, but aromatic character differs) | |
| Ring Protons | Distinct alkene-like character ( | Aromatic pyridine coupling patterns |
Why? The Oxygen atom is more electronegative than Nitrogen, causing a stronger deshielding effect on the adjacent benzyl protons in the O-isomer, shifting them downfield.
2. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel
-
Typical Behavior:
-
O-Isomer: Less polar (Higher
). Moves faster. -
N-Isomer: More polar (Lower
). Moves slower due to the strong dipole of the lactam ( ) functionality.
-
-
Visualization: Both are UV active. The N-isomer often stains strongly with Iodine or PMA due to the lactam.
Module 2: Synthesis Control (Prevention)
How do I bias the reaction to avoid the mixture in the first place?
If you can control the selectivity, you eliminate the separation headache.
Protocol A: Favoring N-Alkylation (Target: Lactam)
-
Mechanism: Dissociated ion pairs favor the thermodynamic product (N-attack).
-
Reagents: Alkali metal bases (
, , ). -
Solvent: Polar Aprotic (DMF, DMSO) or Micellar Water.
-
Key Insight:
(Cesium) is large and forms a "loose" ion pair with the oxygen, leaving the nitrogen free and nucleophilic.
Protocol B: Favoring O-Alkylation (Target: Ether)
-
Mechanism: The "Silver Salt Rule."
coordinates strongly to the Nitrogen lone pair (soft-soft interaction), blocking it and forcing the electrophile to attack the Oxygen. -
Reagents:
or . -
Solvent: Non-polar (Benzene, Toluene, DCM).
Figure 1: Mechanistic divergence based on counter-ion selection.
Module 3: Purification Protocols (The Cure)
I already have a mixture. How do I fix it?
If chromatography is failing (overlapping spots), utilize Chemical Separation based on basicity and hydrolytic stability.
Method A: The "Basicity Switch" Extraction (Non-Destructive)
This method exploits the difference in
-
2-Benzyloxypyridine: Behaves like a pyridine derivative.[2] It has a basic Nitrogen (
). It will protonate in dilute acid. -
N-Benzyl-2-pyridone: Behaves like an amide. The Nitrogen lone pair is delocalized into the carbonyl. It is non-basic (
for O-protonation). It will not protonate in dilute acid.
Protocol:
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Wash the organic layer 3x with cold 1M HCl (or 10% Citric Acid if the O-isomer is acid-sensitive).
-
What happens: The O-isomer protonates and moves into the Aqueous Layer . The N-isomer remains in the Organic Layer .
-
-
Organic Layer Workup (N-Isomer): Wash with brine, dry over
, and evaporate. You now have pure N-benzyl isomer.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Aqueous Layer Recovery (O-Isomer): Basify carefully with
or until pH > 8, then extract back into EtOAc.
Method B: Selective Hydrolysis (Destructive to O-Isomer)
If you only want the N-isomer and the O-isomer is a stubborn impurity, destroy the O-isomer.
-
Concept: Imidate esters (O-benzyl) are acid-labile. Amides (N-benzyl) are acid-stable.
-
Protocol:
-
Dissolve mixture in THF or Methanol.
-
Add 2M HCl and stir at room temperature (or mild heat, 40°C) for 1-2 hours.
-
Monitor by TLC.[3] The O-benzyl spot will disappear, converting to 2-pyridone (very polar, stays on baseline) and Benzyl Alcohol .
-
The N-benzyl spot remains unchanged.
-
Purification: Run a short silica plug. The N-benzyl pyridone elutes easily; the 2-pyridone and Benzyl alcohol are easily separated or retained on the silica.
-
Figure 2: Decision tree for purification strategies.
FAQ: Common Pitfalls
Q: I used Sodium Hydride (NaH) in DMF but still got 10% O-alkylation. Why? A: This can happen if the reaction is extremely fast or if there are steric constraints on the Nitrogen. To push N-selectivity further, try adding Lithium salts (LiBr) or using Cesium Fluoride (CsF) . The "Hard" Lithium ion can coordinate the "Hard" Oxygen, blocking it more effectively than Sodium.
Q: Can I use HPLC to separate them? A: Yes. On a standard C18 Reverse Phase column:
-
N-Benzyl: Elutes earlier (more polar/water soluble).
-
O-Benzyl: Elutes later (more lipophilic). Use a gradient of Water/Acetonitrile (0.1% Formic Acid).
Q: My O-isomer hydrolyzed during the extraction! A: The O-benzyl ether is essentially an imidate, which is sensitive to hydrolysis. If you need to recover the O-isomer, use cold acid, minimize contact time, and use a weaker acid like Citric Acid or Acetic Acid instead of HCl.
References
-
Selectivity in Pyridone Alkylation (Silver vs Alkali)
- Hopkins, G. C., et al. "The Alkylation of 2-Pyridones." The Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040-4044.
- Mechanism of Ag+ coordination favoring O-alkyl
-
Micellar Catalysis for N-Selectivity
-
Kadam, A., et al. "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone."[4] ResearchGate / Letters in Organic Chemistry, 2012.
- Demonstrates high N-selectivity using Tween-20/W
-
-
Chemical Properties & Hydrolysis
- Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Edition, Elsevier, 2010.
- Standard text detailing the basicity (pKa) differences between alkoxypyridines and N-alkylpyridones.
-
NMR Characterization Data
- BenchChem Technical Guide. "5-(Benzyloxy)
- Provides reference shifts for O-benzyl methylene protons (~5.4 ppm).
Sources
Validation & Comparative
The Unseen Dance of Fragments: A Comparative Guide to the LC-MS Fragmentation Pattern of 3-Chloro-2-Benzyloxypyridine
For the discerning eyes of researchers, scientists, and drug development professionals, understanding the intricate fragmentation patterns of a molecule under Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely an analytical exercise; it is a crucial step in structural elucidation, metabolite identification, and impurity profiling. This guide provides an in-depth exploration of the expected LC-MS fragmentation of 3-chloro-2-benzyloxypyridine, a compound of interest in medicinal chemistry and materials science. In the absence of direct, published experimental data for this specific molecule, this guide establishes a robust, predictive framework based on the known fragmentation of structurally analogous compounds, thereby offering a scientifically rigorous and trustworthy resource.
At its core, the fragmentation of 3-chloro-2-benzyloxypyridine in a tandem mass spectrometer is a controlled energetic dance, where the protonated molecule, upon collision with an inert gas, breaks apart at its most labile bonds. The resulting fragment ions are then detected, creating a unique mass spectrum that serves as a molecular fingerprint. Our analysis will be grounded in the fundamental principles of mass spectrometry and supported by empirical data from closely related structures, ensuring a high degree of confidence in the predicted fragmentation pathways.
I. The Blueprint for Discovery: A Validated LC-MS/MS Protocol
To ensure the generation of reliable and reproducible fragmentation data, a meticulously designed experimental protocol is paramount. The following method is proposed as a self-validating system, incorporating best practices for the analysis of small organic molecules.
A. Experimental Workflow
The logical flow of the experiment, from sample preparation to data analysis, is depicted below. This workflow is designed to ensure optimal ionization and fragmentation, providing a clear and interpretable mass spectrum.
Caption: Experimental workflow for LC-MS/MS analysis.
B. Detailed Methodological Parameters
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal peak resolution and sensitivity[1].
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm) provides excellent retention and peak shape for this type of molecule[1].
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5-10 minutes at a flow rate of 0.3-0.5 mL/min is a good starting point for method development.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is ideal for obtaining high-resolution and accurate mass data, which is invaluable for confirming the elemental composition of fragment ions[2].
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for nitrogen-containing heterocyclic compounds as the pyridine nitrogen is readily protonated[3].
-
MS/MS Parameters:
-
Precursor Ion Selection: The protonated molecule of 3-chloro-2-benzyloxypyridine, [M+H]⁺, with an expected m/z of 220.04 (for the ³⁵Cl isotope), should be selected for fragmentation.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe both low-energy and high-energy fragmentation pathways.
-
II. The Fragmentation Cascade: Predicting the Pathways
The structure of 3-chloro-2-benzyloxypyridine presents several likely points of fragmentation. The protonated molecule will likely undergo cleavage at the benzylic C-O bond, the O-pyridine bond, and within the chloropyridine ring itself.
A. Proposed Fragmentation Pathways
The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of 3-chloro-2-benzyloxypyridine.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 3-chloro-2-benzyloxypyridine.
B. Mechanistic Insights and Comparative Analysis
-
The Dominant Benzyl Cleavage (m/z 91.05): The most anticipated fragmentation is the cleavage of the benzylic C-O bond. This is a highly favored pathway for benzyl ethers, leading to the formation of a stable benzyl cation, which often rearranges to the even more stable tropylium ion ([C₇H₇]⁺) at m/z 91.05. Experimental data for benzyl phenyl ether shows this ion as a major fragment, confirming the lability of this bond. This fragmentation is analogous to the cleavage of the C-N bond in benzylpyridinium ions, which also yields a stable benzyl cation[4].
-
Formation of Protonated 3-chloro-2-hydroxypyridine (m/z 130.01/132.01): Cleavage of the O-C(benzyl) bond with charge retention on the pyridine-containing fragment results in the formation of the protonated 3-chloro-2-hydroxypyridine ion. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be evident in this fragment, with peaks at m/z 130.01 and 132.01.
-
Loss of HCl (m/z 184.07): The elimination of a neutral hydrochloric acid molecule is a potential fragmentation pathway for chlorinated compounds, particularly in the gas phase. This would result in a fragment ion at m/z 184.07. Studies on the fragmentation of some chlorinated heterocyclic compounds have shown the loss of HCl as a possible pathway[5].
-
Further Fragmentation of the Chloropyridine Moiety: The fragment ion at m/z 130.01 could undergo further fragmentation, most likely through the loss of a chlorine radical or atom, to yield an ion at m/z 95.03 or the loss of HCl to yield an ion at m/z 94.04.
III. Comparative Data from Structural Analogs
To substantiate our predictions, we can draw parallels with the known fragmentation patterns of similar molecules.
| Compound | Key Structural Feature | Observed/Expected Key Fragments (m/z) | Relevance to 3-chloro-2-benzyloxypyridine |
| Benzyl Phenyl Ether | Benzyl ether linkage | 184 (M⁺), 91 ([C₇H₇]⁺), 65 | Confirms the prevalence of benzylic C-O bond cleavage and formation of the tropylium ion[6]. |
| 2-(Benzyloxy)pyridine | 2-Benzyloxypyridine core | 185 (M⁺), 91 ([C₇H₇]⁺), 94/95 (pyridine-containing fragments) | Provides a close structural analog without the chloro substituent, reinforcing the primary fragmentation pathways. |
| Substituted Benzylpyridinium Ions | Benzylic linkage to a pyridine ring | Cleavage of the C-N bond to form a benzyl cation | Demonstrates the lability of the bond connecting the benzyl group to the pyridine ring system[4]. |
| Chlorinated Nitrogen Heterocycles | Chlorinated pyridine-like ring | Potential loss of HCl or Cl radical | Informs on the possible fragmentation behavior of the 3-chloropyridine moiety[5][7]. |
IV. Conclusion: A Predictive Framework for Structural Confirmation
While direct experimental data for the LC-MS fragmentation of 3-chloro-2-benzyloxypyridine is not yet publicly available, a robust and scientifically sound prediction of its fragmentation pattern can be constructed. The analysis of its structural components—a benzyl ether and a chloropyridine ring—and comparison with empirically determined fragmentation patterns of analogous compounds provide a high degree of confidence in the proposed pathways.
The primary fragmentation event is expected to be the cleavage of the benzylic C-O bond, yielding the highly stable tropylium ion at m/z 91.05 as the base peak. The formation of the protonated 3-chloro-2-hydroxypyridine ion (m/z 130.01/132.01) and the neutral loss of HCl (leading to an ion at m/z 184.07) are also highly probable.
This guide serves as a valuable resource for any researcher working with 3-chloro-2-benzyloxypyridine or related compounds, providing a solid foundation for method development, data interpretation, and structural confirmation. The presented experimental protocol offers a clear path to generating high-quality data, which can then be confidently interpreted using the fragmentation framework detailed herein.
References
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ResearchGate. (n.d.). (left) Fragmentation of the substituted benzylpyridinium "parent ion"... [Image]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)pyridine. PubChem. Retrieved from [Link]
- Kovács, B., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(5), 415-423.
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National Center for Biotechnology Information. (n.d.). Benzyl Phenyl Ether. PubChem. Retrieved from [Link]
- Li, A., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.
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The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
- Kouame, P. B., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). Journal of Pharmacy and Chemistry, 9(4), 1-11.
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National Institute of Standards and Technology. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
- Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
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MassBank. (2008). ETHYL PHENYL ETHER; EI-B; MS. Retrieved from [Link]
- Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]
- Thach, S., et al. (n.d.).
-
Jing, Z., et al. (2002). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][6]benzothia zepin-1-ones. Journal of Mass Spectrometry, 37(10), 1045-1053.
- Lee, H., et al. (2018).
- Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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A Comparative Crystallographic Guide to 2-(Benzyloxy)-3-chloropyridine Derivatives: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal structure dictates not only the physical properties of a compound but also its biological activity and intermolecular interactions. This guide offers a comparative analysis of the crystal structure data for derivatives of 2-(benzyloxy)-3-chloropyridine, a scaffold of significant interest in drug discovery. By examining the subtle yet impactful variations in molecular geometry and crystal packing, we aim to provide researchers with the foundational knowledge to rationally design novel compounds with tailored properties.
While a definitive crystal structure for this compound is not publicly available, a wealth of information can be gleaned from the crystallographic analysis of its close derivatives. By comparing these structures, we can infer the likely conformational preferences and packing motifs of the target compound and understand how substituent changes can modulate its solid-state properties.
The Significance of the 2-(Benzyloxy)pyridine Scaffold
The 2-(benzyloxy)pyridine moiety is a key structural element in a variety of biologically active molecules. The benzyloxy group can act as a crucial pharmacophore, engaging in hydrophobic and π-stacking interactions with biological targets. The pyridine ring, a common feature in pharmaceuticals, provides a scaffold that can be readily functionalized to fine-tune a compound's physicochemical properties, such as solubility and metabolic stability. The chlorine atom at the 3-position further influences the electronic properties of the pyridine ring and can serve as a handle for further synthetic transformations.
Comparative Analysis of Crystal Structures
To understand the structural nuances of this compound derivatives, we will examine the crystal structures of closely related compounds. The key parameters for comparison include bond lengths, bond angles, torsion angles (particularly concerning the benzyloxy group), and intermolecular interactions.
A pertinent analogue for our study is 3-(Benzyloxy)pyridin-2-amine . In its crystal structure, the dihedral angle between the pyridine and benzene rings is a critical parameter that defines the overall molecular conformation.[1] This angle is a result of the balance between steric hindrance and the drive to maximize stabilizing intramolecular and intermolecular interactions. In the solid state, molecules of 3-(benzyloxy)pyridin-2-amine form centrosymmetric dimers through N—H···N hydrogen bonds, creating a distinct R22(8) ring motif.[1] Additionally, an intramolecular N—H···O interaction is observed.[1]
Another relevant structure is 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine . While featuring a benzylsulfanyl group instead of a benzyloxy group, the general spatial arrangement of the benzylic moiety provides valuable insight. In this case, the dihedral angle between the aromatic rings is 76.7 (2)°.[2] The crystal packing is stabilized by weak aromatic π–π stacking interactions between inversion-related pyridine rings.[2]
These examples highlight the conformational flexibility of the benzyloxy (or related) group and the importance of intermolecular forces, such as hydrogen bonding and π-stacking, in dictating the final crystal structure. For the hypothetical this compound, one would anticipate a similar interplay of forces, with the chlorine atom potentially participating in halogen bonding interactions.
| Compound | Dihedral Angle (Pyridine-Benzene) | Key Intermolecular Interactions | Reference |
| 3-(Benzyloxy)pyridin-2-amine | 35.94 (12)° | N—H···N hydrogen bonds (dimer formation), intramolecular N—H···O interaction | [1] |
| 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine | 76.7 (2)° | Weak aromatic π–π stacking | [2] |
| 2-(2-Methoxyphenoxy)-3-nitropyridine | 86.63 (6)° | C—H···O interactions | [3] |
Experimental Protocols: A Self-Validating System
The successful determination of a crystal structure relies on a robust and reproducible experimental workflow. Below, we outline a detailed, self-validating protocol for the synthesis and crystallographic analysis of this compound derivatives, drawing from established methodologies.[2]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through a nucleophilic aromatic substitution reaction. The general procedure involves the reaction of a corresponding 2,3-dihalopyridine with benzyl alcohol in the presence of a suitable base.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added benzyl alcohol (1.1 eq).
-
Base Addition: A base, such as sodium hydride (NaH) (1.2 eq), is added portion-wise at 0 °C to the stirred solution. The use of a strong base is crucial for the deprotonation of benzyl alcohol, forming the more nucleophilic alkoxide.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 12-24 hours), monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
Base: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol without competing in the substitution reaction.
-
Temperature: The initial low temperature controls the exothermic reaction of NaH with the alcohol, while room temperature provides sufficient energy for the substitution to proceed.
Single-Crystal X-ray Diffraction
Obtaining high-quality crystals is the most critical and often the most challenging step in determining a crystal structure.
Step-by-Step Protocol:
-
Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or ethyl acetate/hexane). The solution is then allowed to evaporate slowly at room temperature. Other techniques such as vapor diffusion or cooling crystallization can also be employed.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal vibrations).
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Trustworthiness of the Protocol:
The validity of the determined crystal structure is ensured by several factors, including the quality of the diffraction data (e.g., resolution, R-int), the refinement statistics (e.g., R1, wR2, goodness-of-fit), and the chemical reasonableness of the final structure (e.g., bond lengths, angles, and thermal parameters).
Visualizing Molecular Conformations and Workflows
To better understand the structural relationships and experimental processes, we provide the following diagrams generated using Graphviz.
Caption: A generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.
Caption: Key structural parameters and intermolecular interactions influencing the crystal packing of benzyloxypyridine derivatives.
Conclusion and Future Directions
This guide provides a framework for understanding the crystal structures of this compound derivatives by drawing comparisons with known analogues. The provided experimental protocols offer a reliable pathway for the synthesis and structural determination of new compounds within this class. The interplay of the benzyloxy group's conformation and various non-covalent interactions is crucial in defining the solid-state architecture. Future work should focus on obtaining the crystal structure of the parent this compound to provide a definitive benchmark for comparative studies. Such data will be invaluable for the rational design of novel materials and therapeutics based on this versatile chemical scaffold.
References
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Benzyloxy)-3-chloropyridine
This operational guide details the safety, logistical, and handling protocols for 2-(Benzyloxy)-3-chloropyridine (CAS 177743-07-6).[1] It is designed for researchers and scale-up chemists requiring immediate, actionable data.[1]
Chemical Identity & Hazard Profile
Compound: this compound CAS No: 177743-07-6 Molecular Weight: 219.67 g/mol Physical State: Typically Solid (Crystalline powder) or viscous oil depending on purity/polymorph.[1]
Hazard Assessment (Read-Across Methodology)
While specific toxicological data for this exact intermediate is limited, its structural class (halogenated alkoxypyridines) dictates the following Read-Across Hazard Classification :
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed). The pyridine ring, combined with the lipophilic benzyl group, facilitates biological absorption.[1]
-
Skin/Eye Irritation: Category 2/2A.[1] The chloropyridine moiety is a known mucous membrane irritant.[1]
-
Target Organ Toxicity: Respiratory irritation (H335) is highly probable upon dust inhalation.[1]
Expert Insight: The benzyl ether moiety increases lipophilicity compared to the parent 3-chloropyridine.[1] This enhances skin permeability.[1] Do not treat this merely as a salt; treat it as a skin-penetrating organic toxicant.[1]
Personal Protective Equipment (PPE) Matrix
This matrix replaces generic advice with specific material requirements based on chemical compatibility.
| Protection Zone | Hazard Class | Recommended Equipment | Technical Rationale |
| Respiratory | Inhalation (Dust/Vapor) | Engineering Control: Fume Hood (Face velocity 80-100 fpm).[1] Backup: N95 (Particulate) or P100 (if oil mist). | Pyridine derivatives can cause olfactory fatigue.[1] Reliance on odor detection is unsafe.[1] |
| Ocular | Chemical Splash | Chemical Splash Goggles (ANSI Z87.1).[1] Face shield required if handling >10g or heating.[1] | Standard safety glasses offer insufficient protection against fine powders or pressurized reaction splashes.[1] |
| Dermal (Hand) | Contact/Permeation | Primary: Nitrile (min 0.11 mm). Secondary (Immersion): Laminate (Silver Shield) or Double Nitrile. | Chlorinated aromatics degrade latex.[1] Nitrile provides adequate splash protection; double-gloving is mandatory for synthesis.[1] |
| Body | Contamination | Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling liquids).[1] | Synthetic fibers (pure polyester) can melt onto skin if a fire occurs (flash point >100°C expected). |
Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Setup
-
Verify Ventilation: Ensure fume hood certification is current.
-
Spill Kit Staging: Place a "Halogenated Organic" spill kit within 3 meters of the workstation.[1]
-
Decontamination Prep: Prepare a beaker of 5% aqueous surfactant (soap water) for immediate glassware rinsing.
Phase 2: Active Handling (Weighing & Synthesis)
-
Weighing:
-
Reaction Monitoring:
Phase 3: Post-Operational Decontamination
-
Primary Wash: Rinse all contaminated glassware with Acetone or Ethyl Acetate inside the hood.[1]
-
Secondary Wash: Wash with the prepared surfactant solution.[1]
-
Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to contain residues.[1]
Emergency Response Logic
The following decision tree outlines the immediate response to spills or exposure.
Figure 1: Decision logic for immediate incident response. Note the distinction between minor self-remediable spills and major evacuation events.
Disposal & Waste Management
Proper disposal is critical due to the halogen content (Chlorine) and nitrogen heterocycle.[1]
-
Waste Stream: Halogenated Organic Waste .[1]
-
Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste) if your facility segregates them, as halogenated disposal is significantly more expensive and requires different incineration protocols (to prevent dioxin formation).[1]
-
-
Container Labeling:
-
Must read: "Hazardous Waste - this compound - Toxic/Irritant."[1]
-
-
Quenching (If Reactive): If the material is in a reaction mixture with active reagents (e.g., Boronic acids, Lithium reagents), quench fully before transfer to the waste drum.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 3-Chloropyridine (Analogous Hazard Data). National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
